![molecular formula C23H22N6O2S2 B11182574 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B11182574.png)
1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide
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Overview
Description
1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole and triazole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes . The final step involves the coupling of these intermediates with piperidine-4-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The benzothiazole and triazole rings are crucial for this binding due to their ability to form hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar compounds to 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide include other benzothiazole and triazole derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities . For example:
1,3-Benzothiazole-2-thiol: This compound has a similar benzothiazole ring but lacks the triazole and piperidine components.
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid: This compound features a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its combination of these three distinct ring systems, which confer specific chemical and biological properties .
Biological Activity
The compound 1-({[1-(1,3-benzothiazol-2-yl)-5-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N4OS2
- Molecular Weight : 396.52 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it may inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), leading to reduced inflammation and associated symptoms. Studies have reported significant reductions in inflammation markers in animal models treated with related compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been found to inhibit the growth of specific cancer cell lines by targeting molecular pathways involved in cell proliferation. The mechanism involves interaction with tyrosine-protein phosphatases and other signaling molecules, leading to apoptosis in cancer cells. In particular, compounds featuring the benzothiazole moiety have been noted for their ability to induce cell cycle arrest and apoptosis in cancer models .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Key Molecular Targets:
- Cyclooxygenase (COX) : Involved in prostaglandin synthesis.
- Matrix Metalloproteinases (MMPs) : Associated with extracellular matrix degradation.
Pathway Involvement:
The compound modulates various signaling pathways that are critical for inflammation and cancer progression. By inhibiting COX and MMP activity, it effectively reduces inflammatory responses and tumor growth.
Case Studies
Several studies have evaluated the efficacy of similar compounds in vivo:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Study :
- Anticancer Evaluation :
Properties
Molecular Formula |
C23H22N6O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[2-[[1-(1,3-benzothiazol-2-yl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H22N6O2S2/c24-20(31)15-10-12-28(13-11-15)19(30)14-32-22-26-21(16-6-2-1-3-7-16)29(27-22)23-25-17-8-4-5-9-18(17)33-23/h1-9,15H,10-14H2,(H2,24,31) |
InChI Key |
LWZRXMCVPJXCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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